molecular formula C18H24BNO5 B12616828 Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate CAS No. 919119-64-5

Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate

Cat. No.: B12616828
CAS No.: 919119-64-5
M. Wt: 345.2 g/mol
InChI Key: KGSVNWHVELNVAF-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, a boronate ester, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction of the ester group results in the formation of alcohols.

Scientific Research Applications

Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, is known for its ability to form stable complexes with diols and other nucleophiles, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methoxy-1H-indole-2-carboxylate: Lacks the boronate ester group, making it less versatile in certain chemical reactions.

    5-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, which can affect its reactivity and solubility.

Uniqueness

Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is unique due to the presence of both the boronate ester and ethyl ester groups, which provide a combination of reactivity and stability that is valuable in various chemical applications .

Properties

CAS No.

919119-64-5

Molecular Formula

C18H24BNO5

Molecular Weight

345.2 g/mol

IUPAC Name

ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

InChI

InChI=1S/C18H24BNO5/c1-7-23-16(21)14-9-11-8-12(22-6)10-13(15(11)20-14)19-24-17(2,3)18(4,5)25-19/h8-10,20H,7H2,1-6H3

InChI Key

KGSVNWHVELNVAF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C(=O)OCC)OC

Origin of Product

United States

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